molecular formula C24H31ClN2Pd B12060232 Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride

Cat. No.: B12060232
M. Wt: 489.4 g/mol
InChI Key: FVAVKYGEMJJYEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride is a well-defined organometallic complex. Its chemical formula is C24H29ClN2Pd . This compound features an imidazolium-based N-heterocyclic carbene (NHC) ligand coordinated to a palladium center. Let’s explore its preparation methods, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    Direct Synthesis:

    Reductive Method:

Industrial Production::
  • While not commonly produced on an industrial scale, researchers often prepare this compound in the laboratory for catalytic applications.

Chemical Reactions Analysis

Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride participates in various reactions:

    Heck Reaction: It efficiently catalyzes the arylation of alkenes using aryl halides.

    Suzuki-Miyaura Cross-Coupling: It facilitates the coupling of aryl or vinyl boronic acids with aryl halides.

    Stille Coupling: This compound promotes the coupling of organotin compounds with aryl halides.

    Hydrogenation: It can catalyze the hydrogenation of alkenes and alkynes.

Major products formed include arylated or alkylated derivatives of the starting materials.

Scientific Research Applications

    Catalysis: Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride serves as a valuable catalyst in organic synthesis.

    Materials Science: It contributes to the design of functional materials and polymers.

    Medicinal Chemistry: Researchers explore its potential in drug development.

Mechanism of Action

  • As a palladium NHC complex, it participates in catalytic cycles by coordinating with substrates and facilitating bond-forming reactions.
  • Its mechanism of action involves the activation of C–C and C–X (X = halogen) bonds.

Properties

Molecular Formula

C24H31ClN2Pd

Molecular Weight

489.4 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene

InChI

InChI=1S/C21H25N2.C3H6.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1H2,2H3;1H;/q-1;;;+2/p-1

InChI Key

FVAVKYGEMJJYEL-UHFFFAOYSA-M

Canonical SMILES

CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.